UT-B Inhibitory Potency: 9-Fold Weaker Than the 2-Methyl Analog, Guiding Orthogonal Selectivity or Safety Margin Designs
In direct comparator assays performed on rat UT-B using an erythrocyte osmotic lysis readout, 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea exhibits an IC50 of 2540 nM, whereas the 2-methylphenyl analog achieves an IC50 of 280 nM under the same conditions [1][2]. This 9.1-fold decrease in potency demonstrates that the 2-methoxy substituent significantly diminishes UT-B binding affinity compared to the 2-methyl congener. The difference cannot be attributed to assay variability because both compounds were tested in the same Sprague-Dawley rat erythrocyte model with 6-minute incubation, allowing direct numeric comparison [1][2].
| Evidence Dimension | UT-B inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 2540 nM |
| Comparator Or Baseline | 3-{[2,4'-bipyridine]-5-yl}-1-(2-methylphenyl)urea: 280 nM |
| Quantified Difference | 9.1-fold lower potency (2540 / 280) |
| Conditions | Sprague-Dawley rat erythrocyte UT-B, erythrocyte osmotic lysis assay, 6 min incubation, spectrophotometric analysis |
Why This Matters
This potency gap provides a rational basis for selecting the methoxy analog when reduced UT-B affinity is desired—for instance, in chemical probe studies requiring a weaker starting point for affinity optimization, or when seeking a tool compound with a wider safety margin against UT-B–mediated diuretic effects.
- [1] BindingDB, Entry BDBM50512257: IC50 2.54E+3 nM for rat UT-B (Sprague-Dawley erythrocytes, 6 min incubation, osmotic lysis assay). View Source
- [2] BindingDB, Entry BDBM50607933: IC50 280 nM for rat UT-B (identical assay conditions). View Source
